molecular formula C14H12N4OS B2428984 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 131090-39-6

4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B2428984
CAS No.: 131090-39-6
M. Wt: 284.34
InChI Key: UROUSSBBLMAAIG-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a methoxyphenyl group, and a pyridinyl group

Properties

IUPAC Name

4-(4-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-19-12-6-4-11(5-7-12)18-13(16-17-14(18)20)10-3-2-8-15-9-10/h2-9H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UROUSSBBLMAAIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzohydrazide with pyridine-3-carboxaldehyde in the presence of a suitable catalyst to form the triazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution of the methoxy group can produce a variety of functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

Triazoles are recognized for their antimicrobial properties. The compound has been synthesized and tested for its efficacy against various bacterial strains. A study demonstrated that derivatives of this triazole exhibited significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa using the agar diffusion method .

Table 1: Antimicrobial Activity of Triazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)
4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiolStaphylococcus aureus15
4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiolPseudomonas aeruginosa12

Antifungal Properties

In addition to antibacterial effects, triazoles have shown antifungal activity. The compound has been evaluated against various fungal pathogens, contributing to the development of new antifungal agents .

Fungicides

Due to their antifungal properties, triazole derivatives are being explored as potential fungicides in agriculture. The mechanism involves inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that compounds similar to 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can effectively control fungal diseases in crops .

Coordination Compounds

The compound's ability to form coordination complexes with metals has been investigated for applications in material science. These complexes can exhibit unique electronic properties and are being studied for their potential use in sensors and catalysis .

Synthesis and Characterization

A recent study focused on synthesizing various derivatives of this triazole compound through reactions involving hydrazine hydrate and carbon disulfide. The structural characterization was performed using spectroscopic techniques such as NMR and IR spectroscopy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of the compound to various biological targets. These studies suggest that 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol may act as a potent inhibitor for certain enzymes involved in disease pathways .

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The triazole ring and the functional groups attached to it play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents on the phenyl and pyridinyl rings. Examples include:

  • 4-(4-chlorophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
  • 4-(4-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The methoxy group, for example, can influence the compound’s solubility and reactivity, while the pyridinyl group can enhance its ability to interact with biological targets.

Biological Activity

The compound 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol (CAS No. 131090-39-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article examines its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₁₄H₁₂N₄OS
  • Molecular Weight : 284.34 g/mol
  • Structure : The compound features a triazole ring substituted with a methoxyphenyl and pyridinyl group, contributing to its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. A significant study demonstrated that various S-substituted derivatives of 1,2,4-triazole-3-thiols exhibited notable antimicrobial activity against several strains:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Staphylococcus aureus31.25 - 62.5 μg/mL62.5 - 125 μg/mL
Pseudomonas aeruginosa31.25 μg/mL62.5 μg/mL
Candida albicans31.25 - 62.5 μg/mL62.5 - 125 μg/mL

The study indicated that structural modifications did not significantly alter the antimicrobial efficacy of the derivatives .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of triazole derivatives have also been investigated, particularly against cancer cell lines. A study focused on the synthesis of hydrazone derivatives from triazoles revealed:

  • Enhanced cytotoxicity against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines.
  • Notably, some compounds exhibited selective toxicity towards cancer cells while sparing normal cells.

The most active compounds demonstrated significant inhibition of cancer cell migration, suggesting potential as antimetastatic agents .

Structure-Biological Activity Relationship

Research has established a correlation between the chemical structure of triazole derivatives and their biological activity. The presence of specific substituents on the triazole ring influences their interaction with biological targets:

  • Methoxy Group : Enhances lipophilicity and may improve membrane permeability.
  • Pyridinyl Substitution : Contributes to interactions with various enzymes and receptors.

This relationship underscores the importance of molecular design in developing effective therapeutic agents .

Case Studies

Several case studies have been documented in literature that highlight the biological potential of triazole derivatives:

  • Antimicrobial Screening : A comprehensive screening of various triazole derivatives showed promising results against resistant strains of bacteria and fungi.
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives selectively targeted cancer cells, indicating their potential for further development as anticancer drugs.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via a multi-step process starting with the formation of hydrazinecarbothioamide intermediates. For example, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be condensed with aldehydes (e.g., 5-nitrosalicylaldehyde) in methanol under basic conditions to yield the target compound . Optimization involves adjusting solvent polarity (methanol or ethanol), temperature (reflux at 60–80°C), and stoichiometric ratios (1:1 molar ratio of aldehyde to triazole precursor). Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most reliable for characterizing this triazole-thiol derivative?

  • Methodological Answer :

  • ¹H-NMR : Confirms substitution patterns on the pyridine and methoxyphenyl rings (e.g., aromatic proton splitting and integration).
  • LC-MS : Validates molecular weight and purity, with ESI+ mode detecting [M+H]+ ions.
  • Elemental Analysis : Ensures stoichiometric accuracy (C, H, N, S content) .
  • IR Spectroscopy : Identifies thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Initial screening should include:

  • Enzyme Inhibition : Alpha-amylase/alpha-glucosidase assays for antidiabetic potential, using acarbose as a positive control .
  • Antimicrobial Testing : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can solubility and bioavailability challenges be addressed during derivatization?

  • Methodological Answer :

  • Alkylation : React the thiol group with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives, improving lipophilicity .
  • Mannich Bases : Introduce aminomethyl groups via formaldehyde and secondary amines to enhance water solubility .
  • Co-crystallization : Use co-formers like succinic acid to create stable co-crystals with improved dissolution rates .

Q. What computational strategies are effective for predicting binding affinities and ADME properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., alpha-glucosidase PDB: 2QMJ). Focus on hydrogen bonding with pyridine-N and hydrophobic interactions with the methoxyphenyl group .
  • DFT Calculations : Gaussian 09 at B3LYP/6-31G(d) level to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites for reactivity prediction .
  • ADME Prediction : SwissADME or pkCSM to evaluate LogP (target <3), BBB permeability, and CYP450 inhibition risks .

Q. How should contradictory bioactivity data (e.g., varying IC₅₀ values across studies) be analyzed?

  • Methodological Answer :

  • Standardize Assays : Ensure consistent protocols (e.g., substrate concentration, incubation time) and controls.
  • Structural Validation : Confirm compound purity via HPLC and XRD to rule out impurities or polymorphs affecting activity .
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or trends linked to substituent effects (e.g., electron-withdrawing groups enhancing enzyme inhibition) .

Q. What strategies are recommended for scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., over-alkylation) by precise control of residence time and temperature .
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to enhance reaction rates and selectivity during alkylation .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR to monitor intermediates in real time .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Elucidate the role of the pyridin-3-yl group in enzyme inhibition via X-ray crystallography of inhibitor-enzyme complexes .
  • In Vivo Validation : Prioritize derivatives with low cytotoxicity (<50 µM) for rodent models of diabetes or infection .
  • Green Chemistry : Explore solvent-free synthesis or biocatalytic routes to improve sustainability .

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